molecular formula C21H24N4O4 B11400620 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(4-methylphenyl)urea

Cat. No.: B11400620
M. Wt: 396.4 g/mol
InChI Key: JGVRZGCIHBLTNP-UHFFFAOYSA-N
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Description

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the introduction of the dimethoxyphenyl and methyl groups, and finally the urea formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(4-METHYLPHENYL)UREA include other oxadiazole derivatives and urea-based compounds. Examples include:

  • Bromomethyl methyl ether
  • Dichloroaniline
  • Ethylbenzene

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C21H24N4O4/c1-5-25(21(26)22-16-9-6-14(2)7-10-16)13-19-23-20(24-29-19)15-8-11-17(27-3)18(12-15)28-4/h6-12H,5,13H2,1-4H3,(H,22,26)

InChI Key

JGVRZGCIHBLTNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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